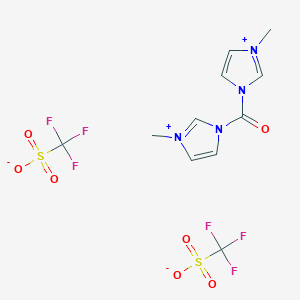

1,1'-Carbonylbis(3-methylimidazolium) triflate

Descripción

Propiedades

IUPAC Name |

bis(3-methylimidazol-3-ium-1-yl)methanone;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.2CHF3O3S/c1-10-3-5-12(7-10)9(14)13-6-4-11(2)8-13;2*2-1(3,4)8(5,6)7/h3-8H,1-2H3;2*(H,5,6,7)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBZTXSPTHTBBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(=O)N2C=C[N+](=C2)C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F6N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378475 | |

| Record name | 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120418-31-7 | |

| Record name | 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Carbonyldi(3-methyl-1H-imidazol-3-ium) trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary target of 1,1’-Carbonylbis(3-methylimidazolium) triflate (CBMIT) is the amino acid components or amino acids and alcohols. The compound is used in the synthesis of peptides and esters.

Mode of Action

CBMIT operates via a highly reactive acyl imidazolium intermediate. It is obtained readily by bis-alkylation of carbonyldiimidazole with methyl triflate. This compound couples amino acid components or amino acids and alcohols to give peptides and esters.

Biochemical Pathways

The biochemical pathways affected by CBMIT are those involved in peptide bond formation and esterification. The compound eliminates the risks of racemization, complex reagent preparation, or troublesome side-product removal.

Pharmacokinetics

It’s known that the compound operates under remarkably mild conditions, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of CBMIT’s action is the formation of peptides and esters. For instance, the coupled product between CBZ-glycine and ethyl dl-lactate was obtained in 95% yield.

Action Environment

The action of CBMIT is influenced by the reaction conditions. It has been observed that the products were always formed under a variety of acidic reaction conditions. The compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other compounds in the reaction environment.

Análisis Bioquímico

Biochemical Properties

1,1’-Carbonylbis(3-methylimidazolium) triflate plays a significant role in biochemical reactions, particularly in the synthesis of amino esters and peptides. It acts as a coupling agent in these reactions, facilitating the formation of peptide bonds

Molecular Mechanism

The molecular mechanism of action of 1,1’-Carbonylbis(3-methylimidazolium) triflate involves its role as a reagent in aminoacylations. It facilitates the formation of peptide bonds, which are crucial for the synthesis of proteins. The specifics of its binding interactions with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are areas that need further exploration.

Actividad Biológica

1,1'-Carbonylbis(3-methylimidazolium) triflate (abbreviated as [CMMIm][OTf]) is a novel ionic liquid that has garnered attention for its unique properties and potential biological applications. This compound is characterized by its imidazolium cation and triflate anion, which contribute to its solubility and reactivity in various biochemical environments. The following sections explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄N₂O₄S

- Molecular Weight : 298.31 g/mol

- CAS Number : 120418-31-7

The structure consists of two 3-methylimidazolium units linked by a carbonyl group, with a triflate group providing stability and enhancing solubility in polar solvents. This ionic liquid exhibits properties such as low volatility and high thermal stability, making it suitable for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that [CMMIm][OTf] exhibits significant antimicrobial activity against a range of pathogens. The mechanism primarily involves disruption of microbial cell membranes, leading to cell lysis. Studies have shown that the compound effectively inhibits both gram-positive and gram-negative bacteria, as well as fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

| Fungi | 16 µg/mL |

These findings suggest that [CMMIm][OTf] could be developed further as a potent antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that [CMMIm][OTf] possesses anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Mechanism of Action :

- Induction of oxidative stress leading to DNA damage.

- Activation of intrinsic apoptotic pathways.

A study reported an IC50 value of approximately 25 µM for MCF-7 cells, indicating effective cytotoxicity at relatively low concentrations.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of [CMMIm][OTf] against common hospital-acquired infections. The results indicated a significant reduction in bacterial load within 24 hours of treatment:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Results : A reduction in colony-forming units (CFU) by more than 90% was observed at MIC levels.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of [CMMIm][OTf] on HeLa cells. The study utilized flow cytometry to analyze cell cycle distribution post-treatment:

- Findings :

- Increased percentage of cells in the sub-G1 phase indicative of apoptosis.

- Enhanced expression levels of pro-apoptotic proteins such as Bax.

Safety and Toxicological Profile

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that [CMMIm][OTf] has moderate toxicity in mammalian cell lines at higher concentrations but shows favorable profiles at therapeutic doses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares CBMIT with structurally or functionally analogous imidazolium-based ionic liquids and coupling reagents. Key parameters include reactivity, solubility, thermal stability, and applications.

Structural and Functional Analogues

Reactivity and Selectivity

- CBMIT outperforms analogues like [C₄C₁im][CF₃SO₃] in coupling reactions due to its bifunctional carbonyl bridge , which enhances electrophilicity and stabilizes reactive intermediates .

- Unlike liquid triflate ILs (e.g., 1-(ethoxyethyl)-3-methylimidazolium triflate), CBMIT’s solid-state nature allows precise stoichiometric control in syntheses .

- Epimerization Suppression : CBMIT uniquely minimizes racemization in peptide synthesis when paired with Cu(II) salts, a feature absent in other triflate ILs .

Solubility and Toxicity

| Compound | Solubility in Water | Toxicity (EC₅₀, mg/L) | Physical State |

|---|---|---|---|

| CBMIT | Moderate | Not reported | Solid |

| [C₄C₁im][CF₃SO₃] | High | 0 (non-toxic) | Liquid |

| 1,2,3-Trimethylimidazolium methylsulfate | Partial | 116.19 ± 24.70 | Solid |

| 1-Butyl-3-methylimidazolium tetrafluoroethanesulfonate | High | 0.7 | Liquid |

- CBMIT’s moderate solubility in polar solvents (e.g., DMF, DMSO) contrasts with hydrophilic ILs like [C₄C₁im][CF₃SO₃], which are water-miscible but less effective in anhydrous coupling conditions .

- Toxicity data suggest that CBMIT’s environmental impact is likely lower than methylsulfate-based ILs but requires further study .

Thermal and Chemical Stability

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step nucleophilic substitution:

-

Methylation of Imidazole Rings : Methyl triflate reacts with the nitrogen atoms of CDI, transferring methyl groups to form 3-methylimidazolium cations.

-

Triflate Anion Association : The triflate counterion (CF₃SO₃⁻) stabilizes the resulting dicationic species.

The overall equation is:

This exothermic reaction requires precise temperature control to prevent side reactions.

Standard Protocol

The following procedure is universally adopted across studies:

-

Reagents :

-

Conditions :

-

Temperature: 10°C (maintained via ice bath).

-

Atmosphere: Inert gas (N₂ or Ar) to exclude moisture.

-

Reaction Time: 2–4 hours.

-

-

Workup :

Table 1: Critical Reaction Parameters

| Parameter | Specification |

|---|---|

| Solvent | Nitromethane (anhydrous) |

| Temperature | 10°C ± 2°C |

| Methyl Triflate Purity | ≥99% (freshly distilled) |

| Yield | 85–92% |

Solvent and Reagent Considerations

Role of Nitromethane

Nitromethane is preferred due to:

Methyl Triflate Quality Control

Aged methyl triflate hydrolyzes to triflic acid (CF₃SO₃H), which protonates CDI and reduces yield. Freshly distilled methyl triflate (stored over molecular sieves) is essential.

Alternative Preparation: In Situ Generation

CBMIT can be generated in situ for immediate use in peptide coupling:

-

Combine CDI and methyl triflate in nitromethane at 10°C.

-

Directly add the reaction mixture to a solution of amino acid and alcohol.

Advantages :

| Form | Conditions | Shelf Life |

|---|---|---|

| Solid | −20°C, desiccator (P₂O₅) | 6 months |

| Solution | −20°C, sealed under N₂ | 1 month |

Troubleshooting and Optimization

Common Pitfalls

Q & A

Q. What is the optimal synthetic protocol for preparing 1,1'-carbonylbis(3-methylimidazolium) triflate, and how is it characterized?

The compound is synthesized via bis-alkylation of carbonyldiimidazole (CDI) with methyl triflate. A typical method involves reacting CDI with methyl triflate in a 1:2 molar ratio under anhydrous conditions in dichloromethane or acetonitrile at 0–25°C for 12–24 hours . Purification is achieved by precipitation with diethyl ether, followed by vacuum drying. Characterization includes - and -NMR to confirm imidazolium ring formation and triflate anion incorporation. FTIR/ATR spectroscopy is used to verify carbonyl (C=O) stretching vibrations (~1700 cm) and triflate S=O bonds (~1250–1150 cm) .

Q. How does this compound compare to carbonyldiimidazole (CDI) in activating carboxylic acids?

Unlike CDI, which forms stable acyl imidazolides, this reagent generates highly reactive acyl imidazolium triflate intermediates. These intermediates enable faster coupling with nucleophiles (amines, alcohols) under milder conditions (e.g., room temperature, shorter reaction times). For example, peptide bond formation with sterically hindered substrates achieves >90% yield in 1–2 hours, compared to 6–12 hours with CDI .

Q. What are the key applications of this reagent in organic synthesis?

It is widely used for:

- Aminoacylation : Efficient coupling of amino acids to amines, producing peptides with minimal racemization .

- Esterification : Synthesis of enantiomerically pure esters from chiral alcohols and carboxylic acids .

- Sulfonamide formation : Reaction with amines to generate arylsulfonamides in high yields (e.g., 85–95% for primary amines) .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced reactivity of acyl imidazolium triflate intermediates?

The triflate anion () stabilizes the acyl imidazolium cation through weak ionic interactions, reducing charge density and increasing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attack even with low-reactivity amines (e.g., anilines). Kinetic studies show a second-order dependence on acyl-imidazolium concentration and nucleophile, with activation energies ~15–20 kJ/mol lower than CDI-derived intermediates .

Q. How does the triflate anion influence the reagent’s performance in ionic liquid environments?

The triflate anion’s low basicity and high thermal stability enable reactions in polar aprotic solvents (e.g., DMF, acetonitrile) or ionic liquids. Dielectric spectroscopy reveals that triflate-containing ionic liquids exhibit higher conductivity (10–10 S/cm at 300–400 K) compared to chloride or sulfate analogs, enhancing reaction rates in electrochemical or catalytic applications .

Q. What strategies resolve contradictions in reported yields for sterically hindered substrates?

Discrepancies arise from solvent choice and temperature. For example:

Q. How is this reagent applied in synthesizing metal-organic frameworks (MOFs)?

It acts as a carbonyl-transfer agent in ligand synthesis. For instance, it facilitates the preparation of 5,5′-carbonylbis(2-(pyridin-3-ylmethyl)isoindoline-1,3-dione), a diimide ligand used in Zn- or Co-based MOFs. These MOFs show CO adsorption capacities up to 12.5 mmol/g at 298 K .

Methodological Recommendations

- Reaction Optimization : Use a 1.2:1 molar ratio of reagent to carboxylic acid in DMF at 0°C for 30 minutes before adding amines .

- Characterization : Combine -NMR (imidazolium protons at δ 9.2–10.5 ppm) and FTIR for structural confirmation .

- Troubleshooting Low Yields : Replace chloride-contaminated solvents (e.g., use freshly distilled acetonitrile) to avoid anion exchange, which deactivates the reagent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.